molecular formula C16H20ClN3O3S B2888122 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034244-89-6

4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2888122
CAS No.: 2034244-89-6
M. Wt: 369.86
InChI Key: KATNPIANRFBDDC-UHFFFAOYSA-N
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Description

4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS 2034244-89-6) is a synthetic small molecule with a molecular formula of C16H20ClN3O3S and a molecular weight of 369.9 . This compound belongs to a class of isoxazole-piperazine hybrids, which are emerging as a promising area of investigation in anticancer research . Scientific literature indicates that structurally similar isoxazole-piperazine hybrids demonstrate potent cytotoxic activities against challenging human cancer cell lines, including liver cancers (Huh7, Mahlavu) and breast cancer (MCF-7), with IC50 values reported in the low micromolar to sub-micromolar range (e.g., 0.3–3.7 μM) . Mechanistic studies on related compounds suggest that their activity may involve the induction of oxidative stress, leading to apoptosis (programmed cell death) and cell cycle arrest at various phases . Further analysis has shown that such compounds can inhibit cell survival pathways through Akt hyperphosphorylation and activate p53 protein signaling, a critical regulator of the cell cycle and apoptosis . The integration of the isoxazole and piperazine motifs, both of which are privileged structures in medicinal chemistry, makes this compound a valuable chemical tool for researchers exploring new oncological targets and signaling pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-13-15(10-18-23-13)11-19-5-7-20(8-6-19)24(21,22)12-14-3-2-4-16(17)9-14/h2-4,9-10H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNPIANRFBDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the isoxazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Piperazine Moieties

The target compound shares structural similarities with other sulfonylated piperazine derivatives, differing primarily in substituents, linker regions, and heterocyclic components. Key comparisons include:

Compound Name Piperazine Substituent Heterocycle Linker Molecular Weight (g/mol) Key Differences Reference
Target Compound 3-Chlorobenzyl sulfonyl 5-Methylisoxazole Methylene 370.85 Reference structure -
8d2 (Indole-dione analog) 3-Chlorobenzyl sulfonyl Indole-2,3-dione Sulfonyl 529.5 Indole-dione vs. isoxazole
Compound Cyclopropyl sulfonyl 5-Methylisoxazole Carbonyl 409.9 Carbonyl linker; cyclopropyl sulfonyl
C3 (Quinoline derivative) 4-Chlorophenyl carbonyl Quinoline Carbonyl - Quinoline core; carbonyl linker

Analysis :

  • 8d2 : Shares the 3-chlorobenzyl sulfonyl piperazine group but replaces the isoxazole with an indole-2,3-dione. This substitution likely alters electronic properties and binding interactions due to the indole’s aromaticity and hydrogen-bonding capacity .
  • Compound: Features a cyclopropyl sulfonyl group and a carbonyl linker instead of methylene.
  • C3: Demonstrates how a quinoline heterocycle and carbonyl linker influence molecular rigidity and π-π stacking interactions, contrasting with the isoxazole’s smaller size and methyl substituent .
Impact of Halogen Substituents

Compounds with halogenated aryl groups (e.g., 3-chlorobenzyl in the target vs. 4-fluorophenyl in ) exhibit distinct crystallographic behaviors. For example:

  • : Isostructural compounds 4 (Cl-substituted) and 5 (F-substituted) show nearly identical molecular conformations but divergent crystal packing due to halogen size and polarizability. This suggests that the 3-chlorobenzyl group in the target compound may enhance intermolecular van der Waals interactions compared to fluorine analogs .
Heterocycle Variations: Isoxazole vs. Thiazole/Urea
  • Thiazole Derivatives (): Compounds like 11f (C₁₈H₁₈ClN₅O₂S) feature a thiazole-urea moiety linked to piperazine.
  • Urea Derivatives (): Urea groups introduce hydrogen-bond donors/acceptors, which are absent in the target compound. This may affect target selectivity in biological systems .

Biological Activity

The compound 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine moiety linked to a 5-methylisoxazole, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3O2SC_{16}H_{20}ClN3O2S, with a molecular weight of approximately 357.87 g/mol. The presence of the 3-chlorobenzylsulfonyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole and piperazine derivatives exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that isoxazole derivatives could inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies on related compounds revealed that certain piperazine derivatives exhibited strong inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli . The sulfonamide group in the structure may contribute to this activity by interfering with bacterial folate synthesis.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth or bacterial metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Study 1: Antitumor Efficacy

In a recent laboratory study, a series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds had IC50 values in the low micromolar range, demonstrating significant growth inhibition compared to control groups . The study concluded that structural modifications could enhance antitumor activity.

Study 2: Antimicrobial Testing

A comparative analysis was conducted on various piperazine derivatives, including those structurally related to the target compound. The results showed that these derivatives exhibited MIC values ranging from 10 to 50 µg/mL against common pathogens such as E. coli and Candida albicans. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTest Organism/Cell LineIC50/MIC ValueReference
AntitumorIsoxazole DerivativeMCF-75 µM
AntimicrobialPiperazine DerivativeE. coli30 µg/mL
AntimicrobialPiperazine DerivativeC. albicans25 µg/mL

Q & A

Q. How can reaction yields be improved in large-scale synthesis?

  • Answer :
  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat management .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal contamination .
  • Byproduct analysis : Use LC-MS to identify and suppress impurities (e.g., over-sulfonated derivatives) .

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